N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine
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Overview
Description
N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine is a complex heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline core . The final step involves the alkylation of the nitrogen atom with butan-2-yl groups under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity . Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The compound may also interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
Quinazolinone: Known for its antimicrobial and anticancer properties.
Pyrazoloquinazoline: A related compound with potential therapeutic applications.
Uniqueness
N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine stands out due to its unique combination of the pyrazole and quinazoline rings, which may confer enhanced biological activity and specificity .
Properties
IUPAC Name |
N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-4-14(2)22-20-17-12-8-9-13-18(17)23-21-19(15(3)24-25(20)21)16-10-6-5-7-11-16/h5-7,10-11,14,22H,4,8-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHXGFPECHMTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C2CCCCC2=NC3=C(C(=NN31)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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